molecular formula C21H17NO4S B1341893 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid CAS No. 208259-66-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

Cat. No. B1341893
CAS RN: 208259-66-9
M. Wt: 379.4 g/mol
InChI Key: DOQXSEXNUPRHPV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid” is a chemical compound with the CAS Number 208259-66-9 . It has a molecular weight of 393.46 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Biomedical Engineering

Fmoc-®-2-Thienylglycine has been utilized in the development of peptide-based hydrogels (PHGs) which are biocompatible and suitable for various biomedical applications . These hydrogels can act as scaffolds for tissue engineering, supporting cell adhesion, survival, and proliferation. The self-assembling nature of these hydrogels, facilitated by the Fmoc group, allows for the creation of a physiologically relevant environment for in vitro experiments .

Drug Delivery Systems

The compound’s ability to form self-assembled hydrogels makes it a potential carrier for controlled drug release. Hydrogels based on Fmoc-derivatized peptides can incorporate high concentrations of drugs, releasing them in a controlled manner, which is essential for targeted therapy . The tunable properties of these materials make them suitable for injectable drug delivery systems.

Diagnostic Imaging

In diagnostic imaging, Fmoc-®-2-Thienylglycine derivatives can be used to optimize tools for imaging. The hydrogels formed by these compounds can serve as contrast agents or as part of the diagnostic tools, enhancing the imaging capabilities in medical diagnostics .

Bioprinting

The structural properties of Fmoc-®-2-Thienylglycine make it an excellent material for bioprinting applications. It can form rigid hydrogels that maintain their shape and support structures, which is crucial for creating scaffolds in 3D bioprinting processes .

Biotechnology

In biotechnological applications, the compound is used for the fabrication of functional materials. Its self-assembly features and the inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the creation of bio-inspired materials .

Peptide Materials

Fmoc-®-2-Thienylglycine is instrumental in the synthesis of peptide materials. It is used to modify amino acids and short peptides, which are then employed as building blocks for the fabrication of functional materials with applications ranging from cell cultivation to therapeutic properties .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQXSEXNUPRHPV-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592357
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid

CAS RN

208259-66-9
Record name (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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